molecular formula C16H18F2N4O3S B2500612 (2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034488-17-8

(2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2500612
CAS RN: 2034488-17-8
M. Wt: 384.4
InChI Key: RTDFNFYDPYORLW-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality (2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of novel N-phenylpyrazolyl aryl methanone derivatives containing arylthio/sulfinyl/sulfonyl groups have been synthesized, characterized, and evaluated for their herbicidal and insecticidal activities. These compounds, including variants related to the queried chemical structure, exhibit favorable biological activities, highlighting the potential of such chemical frameworks in the development of new agrochemicals (Wang et al., 2015).

Antimicrobial and Anticancer Properties

Research into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown these compounds to possess potential as antimicrobial and anticancer agents. This work indicates the broad spectrum of biological activities that can be targeted through the manipulation of the pyrazole core, including the structural class of the mentioned compound (Hafez et al., 2016).

Fluorine-Containing Pyrazoles for Antibacterial and Antifungal Use

Fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the significance of fluorine substitution in enhancing biological activity. The study presents a connection to the chemical structure of interest through the exploration of fluorine's impact on the antimicrobial efficacy of pyrazole-based compounds (Gadakh et al., 2010).

Enzyme Inhibition for Therapeutic Application

Compounds including substituted pyrazoles have been screened for their ability to inhibit fructose-1,6-bisphosphatase (FBPase), identifying lead compounds for therapeutic application. This research suggests the potential for designing enzyme inhibitors based on the pyrazole framework, relevant to the chemical structure , for treating metabolic diseases (Rudnitskaya et al., 2009).

Development of Polymeric Materials

A novel difluoro aromatic ketone monomer has been developed for the synthesis of poly(arylene ether sulfone)s (PAES) bearing pendant groups, demonstrating the application of such chemical structures in the development of materials with specific properties, such as conductivity and stability in alkaline conditions (Shi et al., 2017).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O3S/c1-20-11-12(10-19-20)26(24,25)22-7-3-6-21(8-9-22)16(23)15-13(17)4-2-5-14(15)18/h2,4-5,10-11H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDFNFYDPYORLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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